molecular formula C15H13F3N2OS B5766823 N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea

N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea

Cat. No. B5766823
M. Wt: 326.3 g/mol
InChI Key: BWKXDKYYWPCJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known by the name of AURORA KA-6563 and is a member of the thiourea class of compounds.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is not fully understood. However, it is known to act as an inhibitor of various enzymes such as tyrosine kinases and topoisomerases. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been reported to modulate the immune system by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of inflammatory cytokines in vitro and in vivo. In addition, it has been reported to exhibit antidiabetic activity by improving insulin sensitivity and reducing blood glucose levels in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is its ease of synthesis and high yield. It is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, diabetes, and inflammation. Another direction is to explore its potential as a building block for the synthesis of novel functional materials with unique properties. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water to facilitate its use in aqueous solutions.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea involves the reaction of 3-methoxyaniline and 2-(trifluoromethyl)benzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the compound can be further improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, it has been evaluated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. In material science, it has been used as a building block for the synthesis of various functional materials such as fluorescent dyes and liquid crystals. In environmental science, it has been investigated for its potential use as a catalyst for the degradation of organic pollutants in water.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2OS/c1-21-11-6-4-5-10(9-11)19-14(22)20-13-8-3-2-7-12(13)15(16,17)18/h2-9H,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKXDKYYWPCJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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